3-Bromo-4-(bromomethyl)thiophene
Overview
Description
3-Bromo-4-(bromomethyl)thiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.96 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms attached to the thiophene ring, one at the 3-position and the other as a bromomethyl group at the 4-position . It appears as a pale yellow oil and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
3-Bromo-4-(bromomethyl)thiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling . The cellular effects would depend on the specific context in which the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(bromomethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 3-bromo-4-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Methylthiophenes: Formed through reduction reactions.
Scientific Research Applications
3-Bromo-4-(bromomethyl)thiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylthiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-3-methylthiophene: Has a different bromine substitution pattern, leading to different reactivity and applications.
3-Bromothieno[3,2-b]thiophene: Contains a fused thiophene ring system, offering unique electronic properties.
Uniqueness
3-Bromo-4-(bromomethyl)thiophene is unique due to its dual bromine substitution, which provides versatility in chemical reactions. This dual substitution allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHREWOWCJSFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538057 | |
Record name | 3-Bromo-4-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-80-2 | |
Record name | 3-Bromo-4-(bromomethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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